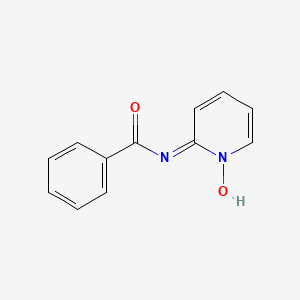

N-(1-hydroxypyridin-2-ylidene)benzamide

Beschreibung

Contextualization within Modern Organic and Inorganic Chemistry

N-(1-hydroxypyridin-2-ylidene)benzamide is a heterocyclic compound that integrates a benzamide (B126) moiety with a hydroxypyridine scaffold. This combination makes it a subject of interest in both organic and inorganic chemistry. In organic synthesis, pyridine (B92270) derivatives are foundational building blocks for creating complex molecules with a wide array of functionalities. nbinno.com The benzamide group is also a common feature in many biologically active compounds and functional materials. nanobioletters.com

From an inorganic perspective, the hydroxypyridine portion of the molecule is particularly significant. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as a bidentate chelating agent, forming stable complexes with various metal ions. libretexts.org This chelating ability is a key feature of hydroxypyridinone (HPO) and related derivatives, which are known for their high affinity and selectivity for metal ions like Fe³⁺. nih.gov The study of such metal complexes is crucial in the field of coordination chemistry, with potential applications in catalysis and materials science. youtube.com The specific structure of N-(1-hydroxypyridin-2-ylidene)benzamide suggests it can act as a ligand, where the hydroxypyridine moiety chelates metal ions, a property that may be central to its reactivity and potential applications.

Historical Development and Significance of Related Benzamide and Pyridine Derivatives

The historical roots of N-(1-hydroxypyridin-2-ylidene)benzamide lie in the extensive research into its parent structures: pyridine and benzamide.

Pyridine , first isolated from coal tar in 1849 by Scottish chemist Thomas Anderson, has become a cornerstone of heterocyclic chemistry. numberanalytics.com Its unique aromatic structure, containing a nitrogen atom, gives it distinct properties that have made it a vital component in the synthesis of pharmaceuticals, agrochemicals, and other materials. numberanalytics.comnih.gov The development of pyridine chemistry has led to significant advancements in understanding aromaticity and reactivity, with its derivatives being indispensable intermediates, ligands, and catalysts. numberanalytics.comresearchgate.net

Benzamide (C₇H₇NO) is the simplest amide derivative of benzoic acid and has been a fundamental structure in organic chemistry for well over a century. wikipedia.orgnih.gov Benzamide derivatives are prevalent in medicinal chemistry and are known to exhibit a wide spectrum of biological activities. nanobioletters.comontosight.ainih.gov The synthesis of various substituted benzamides has been a continuous area of research, driven by the need for new therapeutic agents and functional molecules. nih.govresearchgate.netnih.gov The combination of these two historically significant scaffolds in N-(1-hydroxypyridin-2-ylidene)benzamide represents a modern approach to designing multifunctional molecules.

Rationale for In-depth Investigation of N-(1-hydroxypyridin-2-ylidene)benzamide

The primary motivation for investigating N-(1-hydroxypyridin-2-ylidene)benzamide stems from its unique hybrid structure, which suggests several promising research avenues. The molecule combines the proven metal-chelating ability of hydroxypyridine derivatives with the versatile chemical and biological properties of the benzamide scaffold. nanobioletters.comnih.gov

Key rationales for its study include:

Coordination Chemistry: The hydroxypyridine moiety provides a bidentate O,N-donor set, making the compound an excellent candidate for use as a ligand to form metal complexes. mdpi.com Research into these complexes could reveal novel catalytic properties or materials with specific electronic or magnetic characteristics.

Multifunctional Agents: The fusion of benzamide and hydroxypyridinone-like structures is a strategy used to design multi-target agents. For instance, benzamide-hydroxypyridinone hybrids have been investigated as potential treatments for Alzheimer's disease due to their ability to chelate iron and inhibit enzymes simultaneously. nih.gov

The combination of these features in a single molecule provides a strong impetus for detailed investigation into its synthesis, structure, and reactivity.

Overview of Research Scope and Methodological Approaches

The investigation of N-(1-hydroxypyridin-2-ylidene)benzamide and related compounds employs a range of standard and advanced analytical and synthetic techniques.

Synthesis and Characterization: The synthesis typically involves the condensation of a hydroxypyridine precursor with a benzoyl derivative. Characterization of the resulting compound and its derivatives relies on a suite of spectroscopic and analytical methods.

| Methodological Approach | Purpose |

| Nuclear Magnetic Resonance (NMR) | To determine the precise molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei. acs.org |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups (e.g., C=O of the amide, O-H of the hydroxyl group) based on their vibrational frequencies. researchgate.netnih.gov |

| X-ray Crystallography | To determine the exact three-dimensional arrangement of atoms and the crystal packing of the compound or its metal complexes. mdpi.comresearchgate.netnih.gov |

| Elemental Analysis | To confirm the empirical formula and purity of the synthesized compound. researchgate.net |

Investigation of Properties: The research scope extends to understanding the compound's behavior as a ligand and the properties of its metal complexes. Methodologies include:

UV-Visible Spectroscopy: To study the electronic transitions within the molecule and its metal complexes, providing insights into their coordination environment. nih.gov

Electrochemical Studies (e.g., Cyclic Voltammetry): To investigate the redox properties of the compound and its metallic derivatives. nih.gov

Computational Studies: Molecular docking and other theoretical methods are used to predict how the molecule might interact with biological targets or to understand its electronic structure. nih.govacs.org

This multi-pronged approach, combining synthesis, extensive characterization, and property evaluation, is essential for fully elucidating the chemical nature and potential of N-(1-hydroxypyridin-2-ylidene)benzamide.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1-hydroxypyridin-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(10-6-2-1-3-7-10)13-11-8-4-5-9-14(11)16/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUAJDZPYNJTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C2C=CC=CN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408370 | |

| Record name | N-(1-hydroxypyridin-2-ylidene)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14178-42-8 | |

| Record name | N-(1-hydroxypyridin-2-ylidene)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of N 1 Hydroxypyridin 2 Ylidene Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For N-(1-hydroxypyridin-2-ylidene)benzamide, ¹H and ¹³C NMR would provide the primary framework of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(1-hydroxypyridin-2-ylidene)benzamide would exhibit distinct signals corresponding to the protons of the benzamide (B126) and the hydroxypyridine rings. The chemical shifts are influenced by the electron density around the protons and their spatial relationship with other atoms.

Benzamide Protons: The protons of the phenyl ring in the benzamide group would typically appear in the aromatic region, between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the amide group.

Hydroxypyridine Protons: The protons on the pyridine (B92270) ring would also resonate in the aromatic region, likely between δ 6.0 and 8.0 ppm. The presence of the hydroxyl group and the imine-like nitrogen would influence their chemical shifts.

Hydroxyl Proton: A broad singlet corresponding to the hydroxyl (-OH) proton is expected, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbon: A characteristic downfield signal for the carbonyl carbon (C=O) of the amide group is expected in the range of δ 160-170 ppm. researchgate.net

Aromatic Carbons: The carbons of the phenyl and pyridine rings would appear in the aromatic region, typically between δ 110 and 150 ppm. The specific chemical shifts would be influenced by the attached functional groups.

Expected ¹H and ¹³C NMR Data for N-(1-hydroxypyridin-2-ylidene)benzamide

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Benzamide Phenyl H | 7.0 - 8.5 | 120 - 140 |

| Hydroxypyridine H | 6.0 - 8.0 | 110 - 150 |

| Amide N-H | 8.0 - 10.0 | - |

| Hydroxyl O-H | Variable (broad) | - |

| Carbonyl C=O | - | 160 - 170 |

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For N-(1-hydroxypyridin-2-ylidene)benzamide, COSY would show correlations between adjacent protons on the phenyl and pyridine rings, helping to establish their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum would link a proton to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC could show a correlation between the amide proton and the carbonyl carbon, as well as with carbons in the adjacent aromatic ring.

While solution-state NMR provides detailed information about the molecule in a dissolved state, solid-state NMR (ssNMR) can characterize the compound in its solid form, whether it is crystalline or amorphous. This is particularly important for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR can provide high-resolution spectra of solid samples, revealing information about the different crystalline forms (polymorphs) or amorphous states that may exist. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

The FT-IR spectrum of N-(1-hydroxypyridin-2-ylidene)benzamide would display characteristic absorption bands for its functional groups.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be expected due to the O-H stretching of the hydroxyl group, likely broadened by hydrogen bonding. The N-H stretching of the amide group would also appear in this region, typically as a sharper peak. researchgate.net

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) would be prominent in the region of 1630-1680 cm⁻¹. researchgate.net

C=C and C=N Stretching: Aromatic C=C stretching vibrations from both the phenyl and pyridine rings would appear in the 1450-1600 cm⁻¹ region. The C=N stretching of the imine-like bond in the pyridine ring would also be found in this range.

N-H Bending: The N-H bending vibration of the amide group (Amide II band) is expected around 1550 cm⁻¹. researchgate.net

Expected FT-IR Data for N-(1-hydroxypyridin-2-ylidene)benzamide

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) |

| N-H Stretch | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| C=C/C=N Stretch | 1450 - 1600 |

| N-H Bend (Amide II) | 1510 - 1570 |

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the aromatic rings would give rise to strong signals in the Raman spectrum.

C=O and C=N vibrations: The carbonyl and imine stretching vibrations would also be observable in the Raman spectrum, although their intensities might differ from those in the FT-IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of N-(1-hydroxypyridin-2-ylidene)benzamide, aiding in a thorough structural characterization.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and is fundamental to understanding its photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of N-(1-hydroxypyridin-2-ylidene)benzamide would be anticipated to reveal characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. The position and intensity of these bands are sensitive to the solvent environment. A systematic study in solvents of varying polarity would be necessary to probe the nature of the electronic transitions and any potential solvatochromic effects.

Table 1: Hypothetical UV-Vis Absorption Data for N-(1-hydroxypyridin-2-ylidene)benzamide in Various Solvents

| Solvent | λmax 1 (nm) | ε1 (M-1cm-1) | λmax 2 (nm) | ε2 (M-1cm-1) |

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane (B109758) | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide | Data not available | Data not available | Data not available | Data not available |

This table is a template. No experimental data is currently available in the public domain.

Fluorescence and Photophysical Properties

Investigation into the fluorescence properties of N-(1-hydroxypyridin-2-ylidene)benzamide would illuminate its behavior upon photoexcitation. Key parameters to be determined would include the excitation and emission maxima, the Stokes shift, and the fluorescence quantum yield (ΦF). These properties are crucial for assessing the compound's potential in applications such as fluorescent probes or organic light-emitting diodes (OLEDs). The fluorescence lifetime (τF) would also be a critical parameter, providing insight into the kinetics of the excited state decay processes.

Table 2: Hypothetical Photophysical Data for N-(1-hydroxypyridin-2-ylidene)benzamide

| Solvent | λex (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | τF (ns) |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available | Data not available | Data not available |

This table is a template. No experimental data is currently available in the public domain.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of a compound, which in turn helps to verify its chemical structure. For N-(1-hydroxypyridin-2-ylidene)benzamide, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and confirm its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques would likely be used to generate the mass spectrum. The fragmentation pattern would be expected to show characteristic losses of functional groups, such as the benzoyl group or fragments from the hydroxypyridine ring, providing further structural confirmation.

Table 3: Hypothetical Mass Spectrometry Data for N-(1-hydroxypyridin-2-ylidene)benzamide

| Ionization Mode | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) |

| ESI | Data not available | Data not available |

This table is a template. No experimental data is currently available in the public domain.

Crystallographic Data for N-(1-hydroxypyridin-2-ylidene)benzamide Not Found in Publicly Available Resources

A thorough search of publicly available scientific literature and crystallographic databases has revealed no specific single-crystal X-ray diffraction studies for the compound N-(1-hydroxypyridin-2-ylidene)benzamide. Consequently, a detailed crystallographic analysis and solid-state structural elucidation as requested cannot be provided at this time.

The execution of a comprehensive analysis for the specified sections—including single-crystal X-ray diffraction, molecular conformation, intermolecular interactions, hydrogen bonding networks, polymorphism, and powder X-ray diffraction—is entirely contingent upon the availability of experimentally determined crystal structure data. Without a published crystal structure, any discussion of these topics for N-(1-hydroxypyridin-2-ylidene)benzamide would be speculative and would not meet the required standards of scientific accuracy.

Searches were conducted using the compound name, its chemical formula (C₁₂H₁₀N₂O₂), and its CAS number (14178-42-8). While information on isomers and related benzamide or pyridine derivatives is available, no crystallographic information file (CIF) or detailed structural report for the specific target molecule could be located.

Therefore, the following sections of the requested article cannot be generated:

Crystallographic Analysis and Solid State Structural Elucidation

Powder X-ray Diffraction for Bulk Sample Characterization

Further research, including the synthesis and crystallographic analysis of N-(1-hydroxypyridin-2-ylidene)benzamide, would be required to generate the detailed article as outlined.

Computational and Theoretical Investigations of N 1 Hydroxypyridin 2 Ylidene Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemistry for predicting the geometric, electronic, and reactive properties of molecules, offering insights that complement experimental findings. These computational methods allow for the detailed investigation of molecular structures and their behavior at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the computational investigation of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. Studies on related pyridine-based Schiff bases and benzamides frequently employ DFT to understand their stability, reactivity, and potential applications. tandfonline.com

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, like N-(1-hydroxypyridin-2-ylidene)benzamide, conformational analysis is performed to identify different stable conformers and their relative energies.

In studies of analogous 2-aminopyridine (B139424) Schiff bases, DFT calculations have been used to confirm that different conformers (e.g., cis and trans isomers) can exist, with calculations often identifying the most stable form. tandfonline.com For instance, the optimized geometry reveals critical bond lengths, bond angles, and dihedral angles that define the molecule's shape. The planarity or non-planarity between the pyridine (B92270) and benzoyl moieties is a key outcome of these studies, influencing the molecule's electronic properties and crystal packing.

Table 1: Representative Optimized Geometrical Parameters for a 2-Aminopyridine Schiff Base Analog This table presents typical data obtained from DFT calculations on a related compound. The values are for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=N (Imine) | 1.29 - 1.34 | C-N-C | 118 - 122 |

| N-C (Pyridine) | 1.35 - 1.40 | C-C=N | 120 - 125 |

| C-C (Aromatic) | 1.38 - 1.42 | N-C-C (Pyridine) | 122 - 125 |

| C=O (Amide) | 1.23 - 1.26 | Dihedral Angle (Pyridine-Benzene) | 10 - 45 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com DFT calculations are routinely used to compute these orbital energies and visualize their distribution over the molecule. In related pyridine derivatives, the HOMO is often localized on the pyridine ring and the imine nitrogen, while the LUMO is distributed over the benzoyl or phenyl ring system.

Table 2: Representative Frontier Molecular Orbital Energies for a 2-Aminopyridine Schiff Base Analog This table presents typical data obtained from DFT calculations on a related compound. The values are for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -6.0 to -6.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 3.5 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-deficient and prone to nucleophilic attack.

For molecules like N-(1-hydroxypyridin-2-ylidene)benzamide, MEP maps typically show negative potential around the oxygen atom of the hydroxyl/N-oxide group and the carbonyl oxygen, as well as the nitrogen of the pyridine ring. These sites represent the most likely points for hydrogen bonding and electrophilic interactions. Positive potential is generally found around the hydrogen atoms, particularly the amide N-H group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

NBO analysis can elucidate the nature of intramolecular hydrogen bonds and other stabilizing interactions. For example, in related structures, charge transfer from the lone pair of an oxygen or nitrogen atom to an adjacent antibonding orbital (e.g., n → σ* or n → π*) can indicate significant electronic delocalization and stabilization. This analysis helps in understanding the delocalization of π-electrons across the molecular framework, which is crucial for properties like nonlinear optical activity.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electronegativity (χ): The power of a molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These descriptors are valuable in structure-activity relationship studies. For instance, computational studies on 2-aminopyridine Schiff bases have used these descriptors to predict and compare the reactivity rates of different derivatives. tandfonline.com

Table 3: Representative Global Chemical Reactivity Descriptors for a 2-Aminopyridine Schiff Base Analog This table presents typical data obtained from DFT calculations on a related compound. The values are for illustrative purposes.

| Descriptor | Definition | Typical Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.0 - 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 - 2.5 |

| Electronegativity (χ) | (I+A)/2 | 3.75 - 4.5 |

| Chemical Hardness (η) | (I-A)/2 | 1.75 - 2.5 |

| Chemical Softness (S) | 1/2η | 0.20 - 0.29 |

| Electrophilicity Index (ω) | χ²/2η | 2.8 - 4.0 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational chemistry provides a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to calculate the harmonic vibrational frequencies corresponding to the normal modes of a molecule in its ground state. researchgate.net These theoretical calculations are crucial for the assignment and interpretation of experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. esisresearch.org

The process involves optimizing the molecular geometry to find a stable energy minimum, followed by the calculation of second derivatives of the energy with respect to atomic displacements. The resulting frequencies, however, are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To bridge this gap, calculated frequencies are typically scaled using empirical scaling factors, which depend on the level of theory and basis set used. researchgate.net For instance, scaling factors around 0.96 are common for B3LYP calculations. researchgate.net

Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of functional groups. researchgate.netmdpi.com For a molecule like N-(1-hydroxypyridin-2-ylidene)benzamide, key vibrational modes of interest would include the C=O stretching of the amide group, O-H stretching of the hydroxyl group, C=N stretching of the imine, and various aromatic C-H and C=C stretching and bending modes. In related benzamide (B126) derivatives, the carbonyl (C=O) stretching vibration is a strong, characteristic band typically observed in the 1740–1660 cm⁻¹ region. mdpi.com The O-H stretching vibration is expected as a broad band between 3600 and 3400 cm⁻¹. mdpi.com

Table 1: Illustrative Vibrational Frequencies for Functional Groups in Benzamide Derivatives This table presents typical experimental and calculated vibrational frequencies for key functional groups found in benzamide-related structures, based on DFT (B3LYP) calculations.

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Example Calculated (Scaled) Frequency (cm⁻¹) |

| Amide | C=O Stretch | 1680 - 1630 | 1708 mdpi.com |

| Hydroxyl | O-H Stretch | 3600 - 3200 (broad) | ~3400 researchgate.net |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | 3080 - 3020 |

| Amide | N-H Stretch | 3500 - 3100 | ~3400 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | 1580 - 1470 |

Prediction of Electronic Absorption and Optical Properties

Theoretical methods are instrumental in predicting the electronic absorption spectra and nonlinear optical (NLO) properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. scirp.org These calculations also yield oscillator strengths (f), which are proportional to the intensity of the electronic transitions. scirp.org

The analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations (e.g., π→π, n→π). scirp.org The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and the energy of the lowest-lying electronic transition. mdpi.com

Furthermore, computational methods can predict NLO properties, which are important for applications in optoelectronics. Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net For organic molecules, these properties are often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer upon excitation. nih.gov

Table 2: Example of Calculated Electronic and Optical Properties for Aromatic Amides This table illustrates typical parameters obtained from DFT and TD-DFT calculations on related organic molecules.

| Property | Symbol | Typical Calculated Value | Significance |

| Absorption Maximum | λmax | 175 - 350 nm | Predicts UV-Vis absorption peaks scirp.org |

| Oscillator Strength | f | 0.1 - 0.9 | Proportional to absorption intensity scirp.org |

| HOMO-LUMO Energy Gap | ΔEH-L | 2.5 - 4.5 eV | Relates to electronic transition energy and reactivity mdpi.com |

| First Hyperpolarizability | β | > 10 x 10⁻³⁰ esu | Indicates potential for NLO applications researchgate.net |

Ab Initio Methods and Basis Set Selection

Ab initio (Latin for "from the beginning") quantum chemistry methods solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation. acadpubl.euresearchgate.net More accurate, correlation-corrected methods include Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. nih.gov However, the computational cost of these methods increases rapidly with the size of the molecule and the basis set. nih.gov

The selection of a basis set is a critical step that balances accuracy against computational expense. A basis set is a set of mathematical functions (e.g., Gaussian-type orbitals) used to build the molecular orbitals.

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are widely used. The numbers describe the number of Gaussian functions used to represent core and valence orbitals. Symbols denote the addition of polarization functions ((d,p)), which allow for orbital shape distortion, and diffuse functions (+), which are important for describing anions and weak interactions. researchgate.net

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit as the size of the basis set increases, making them ideal for high-accuracy calculations. nih.gov

For a molecule like N-(1-hydroxypyridin-2-ylidene)benzamide, a common strategy would be to perform initial geometry optimizations and frequency calculations using a computationally efficient method like DFT with a Pople-style basis set (e.g., B3LYP/6-31G(d,p)). For more accurate energy or property calculations, a larger basis set or a more sophisticated method may be employed. researchgate.netresearchgate.net The choice must be tailored to the specific property being investigated; for example, core-level state calculations require basis sets with sufficient core functions. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for investigating the electronic excited states of molecules. rsc.org It extends the framework of ground-state DFT to describe the response of a system to a time-dependent perturbation, such as an electromagnetic field, allowing for the calculation of electronic transition energies and properties. scirp.org

TD-DFT is the workhorse for simulating UV-Vis absorption and emission (fluorescence, phosphorescence) spectra. rsc.org The calculations provide vertical excitation energies, oscillator strengths, and the character of the transitions by analyzing the contributing molecular orbital pairs. scirp.org This information is invaluable for understanding the photophysical properties of molecules.

Beyond spectra prediction, TD-DFT can be used to explore the potential energy surfaces of excited states. nih.gov This allows researchers to investigate photochemical reaction mechanisms, such as excited-state intramolecular proton transfer (ESIPT), which is highly relevant for molecules containing hydroxyl and nitrogen acceptor groups. semanticscholar.org By mapping the energy landscape of the excited state, one can identify stable intermediates, transition states, and reaction pathways that are not accessible in the ground state. nih.gov The accuracy of TD-DFT results depends heavily on the choice of the exchange-correlation functional, with hybrid functionals (e.g., B3LYP, PBE0) and range-separated functionals (e.g., CAM-B3LYP, wB97XD) often providing reliable results for many organic molecules. scirp.orgsemanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time evolution of the system's conformation and properties. This approach is essential for understanding dynamic processes that are not captured by static quantum mechanical calculations.

Exploration of Conformational Landscapes and Dynamics

Molecules that are not sterically rigid can exist in multiple spatial arrangements, or conformations. MD simulations are an ideal tool for exploring the conformational landscape of a molecule by simulating its dynamic behavior in a given environment (e.g., in a vacuum or in a solvent). bu.edu

By running a simulation for a sufficient length of time (nanoseconds to microseconds), the molecule can sample various accessible conformations. The resulting trajectory can be analyzed to identify the most stable or frequently occurring conformations, the energy barriers between them, and the timescales of conformational transitions. nih.gov Key structural parameters, such as dihedral angles, are often monitored to map the conformational space, similar to a Ramachandran plot for proteins. bu.edu For N-(1-hydroxypyridin-2-ylidene)benzamide, MD simulations could reveal the preferred orientation of the benzamide group relative to the hydroxypyridine ring and the flexibility around the C-N single bonds. Studies on related benzamidinium inhibitors have shown that such molecules can adopt distinct twisted or planar conformations upon binding to a receptor, highlighting the importance of conformational flexibility. nih.gov

Dynamical Nature of Intermolecular Hydrogen Bonds

Hydrogen bonds play a critical role in molecular recognition, self-assembly, and the properties of condensed phases. While static calculations can determine the geometry and energy of hydrogen bonds in an optimized structure, MD simulations provide unparalleled insight into their dynamic nature. mdpi.com

Ab initio MD methods, such as Car-Parrinello Molecular Dynamics (CPMD), are particularly powerful as they treat the electronic structure quantum mechanically during the simulation. nih.gov MD simulations can track the time evolution of hydrogen bond distances, angles, and lifetimes. nih.govbohrium.com This allows for the study of dynamic phenomena such as the breaking and forming of hydrogen bonds, fluctuations in their geometry, and the possibility of proton transfer events. mdpi.com For N-(1-hydroxypyridin-2-ylidene)benzamide, MD simulations in a solvent like water could elucidate how solvent molecules interact with the amide and hydroxyl groups, and characterize the stability and dynamics of both intramolecular and intermolecular hydrogen bonds. Analysis of the atomic velocity autocorrelation function from the simulation can even be used to generate a theoretical vibrational spectrum, showing how hydrogen bonding affects stretching frequencies. nih.gov

Solvent Effects on Molecular Structure and Dynamics

Computational studies on the effects of solvents on a molecule like N-(1-hydroxypyridin-2-ylidene)benzamide would typically involve quantum chemical calculations using implicit or explicit solvent models. These studies would aim to understand how the polarity and hydrogen-bonding capability of a solvent might alter the molecule's conformational stability, geometric parameters (bond lengths and angles), and electronic properties. For instance, polar solvents could influence the tautomeric equilibrium between the hydroxypyridine and pyridone forms, which is a known phenomenon in related compounds. nih.gov However, no specific studies detailing these effects on N-(1-hydroxypyridin-2-ylidene)benzamide are available.

Advanced Theoretical Approaches for Intermolecular Interactions

Hirshfeld Surface and Energy Framework Analyses

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method maps properties onto a unique molecular surface, allowing for the identification of key contact points between molecules.

d_norm Surface: A surface mapped with the normalized contact distance (d_norm) highlights regions of significant intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds, while blue regions represent longer contacts.

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest nucleus internal to the surface (dᵢ) against the distance to the nearest nucleus external to the surface (dₑ). nih.gov The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) can be calculated from these plots, providing a quantitative measure of the packing interactions. nih.gov

Energy Frameworks: This analysis calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors, visualizing them as cylinders connecting the molecular centroids. This provides insight into the energetic landscape of the crystal packing.

Without a crystal structure and subsequent analysis for N-(1-hydroxypyridin-2-ylidene)benzamide, no such surfaces, plots, or energy frameworks can be generated or discussed.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. orientjchem.org Key to this analysis are bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms. The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), are used to classify the nature of the interaction. researchgate.net

Covalent Bonds: Characterized by high ρ(r) and a large negative ∇²ρ(r).

Closed-Shell Interactions (e.g., hydrogen bonds, van der Waals forces): Characterized by low ρ(r) and a small positive ∇²ρ(r). researchgate.net

A QTAIM analysis for N-(1-hydroxypyridin-2-ylidene)benzamide would provide precise details on the covalent nature of its intramolecular bonds and quantify the strength and nature of any intramolecular hydrogen bonds. This information is not currently available.

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a method for directly calculating the interaction energy between molecules and decomposing it into physically meaningful components. wikipedia.org Unlike the supermolecular approach, SAPT avoids basis set superposition error (BSSE). wikipedia.org The total interaction energy is broken down into:

Electrostatics: The classical Coulombic interaction between the unperturbed charge distributions of the molecules.

Exchange (or Pauli Repulsion): A short-range repulsive term arising from the antisymmetry requirement of the wavefunction.

Induction (or Polarization): The attractive interaction arising from the distortion of one molecule's charge distribution in the electric field of the other.

Dispersion: A quantum mechanical attractive force arising from correlated electron fluctuations.

This decomposition provides a deep understanding of the forces driving molecular association. q-chem.com For N-(1-hydroxypyridin-2-ylidene)benzamide, a SAPT analysis could elucidate the nature of its dimer interactions, but such a study has not been performed.

Prediction of Thermodynamic Properties

The thermodynamic properties of a molecule, such as standard enthalpy of formation (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), entropy (S°), and heat capacity (C_v), can be predicted using computational methods like Density Functional Theory (DFT). nih.gov These calculations typically involve frequency analysis at an optimized molecular geometry. The results are crucial for understanding the stability and reactivity of a compound under various conditions. researchgate.netresearchgate.net No theoretical predictions for the thermodynamic properties of N-(1-hydroxypyridin-2-ylidene)benzamide have been published.

Reactivity and Reaction Mechanisms of N 1 Hydroxypyridin 2 Ylidene Benzamide

Mechanistic Investigations of Hydrolysis and Amidation Pathways

No specific studies on the hydrolysis or amidation pathways of N-(1-hydroxypyridin-2-ylidene)benzamide were identified. Research on analogous compounds, such as N-(hydroxybenzyl)benzamide derivatives, indicates that the hydrolysis mechanisms are pH-dependent. nih.gov These related compounds exhibit specific-base-catalyzed reactions in basic and neutral conditions and an acid-catalyzed mechanism at lower pH values. nih.gov A water-mediated pathway has also been postulated for these analogues in pH ranges where acid or base catalysis is not dominant. nih.gov However, without experimental data for N-(1-hydroxypyridin-2-ylidene)benzamide, it is impossible to confirm if it follows similar kinetic behavior.

pH-Dependent Kinetic Studies

There are no available pH-dependent kinetic studies for the hydrolysis of N-(1-hydroxypyridin-2-ylidene)benzamide. Such studies would be essential to determine rate constants and the influence of hydronium and hydroxide (B78521) ion concentrations on the reaction rate, but this information is not present in the available literature.

Acid-Catalyzed and Base-Catalyzed Mechanisms

While acid and base-catalyzed hydrolysis are common for amides, the specific mechanisms for N-(1-hydroxypyridin-2-ylidene)benzamide have not been detailed. Mechanistic assumptions based on other benzamides would be speculative without direct research on the title compound.

Water-Mediated Reaction Pathways

Similarly, no information was found concerning water-mediated reaction pathways for the hydrolysis of N-(1-hydroxypyridin-2-ylidene)benzamide.

Oxidation and Reduction Chemistry

General chemical principles suggest that N-(1-hydroxypyridin-2-ylidene)benzamide can undergo oxidation and reduction. The hydroxypyridine moiety could potentially be oxidized to form a pyridine (B92270) N-oxide derivative, and the imine-like C=N bond could be susceptible to reduction to form the corresponding amine. However, specific studies detailing the reagents, reaction conditions, and outcomes for these transformations are not available.

Rearrangement Reactions Involving the Pyridinylidene Moiety (e.g., Beckmann-Type Rearrangements)

The Beckmann rearrangement is a well-known reaction that converts an oxime into an amide. masterorganicchemistry.com N-(1-hydroxypyridin-2-ylidene)benzamide is not an oxime, and there is no literature available to suggest it undergoes a Beckmann-type or any other characteristic rearrangement involving the pyridinylidene moiety.

Nucleophilic and Electrophilic Reactivity Studies

No dedicated studies on the nucleophilic and electrophilic reactivity of N-(1-hydroxypyridin-2-ylidene)benzamide were found. It is known that 2-hydroxypyridine (B17775), a precursor, can act as an ambidentate nucleophile, reacting at both nitrogen and oxygen centers. researchgate.net It is also plausible that the benzamide (B126) ring of the title compound could undergo electrophilic substitution. However, without specific experimental research, the precise nature of its reactivity, including the identification of reactive sites and the products of such reactions, remains undetermined.

Tautomeric Equilibria and their Influence on Reactivity of N-(1-hydroxypyridin-2-ylidene)benzamide

The chemical behavior and reactivity of N-(1-hydroxypyridin-2-ylidene)benzamide are intrinsically linked to the tautomeric equilibria it can undergo. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the structure and function of many organic molecules. For N-(1-hydroxypyridin-2-ylidene)benzamide, two primary tautomeric systems are of significance: the lactam-lactim equilibrium of the pyridine N-oxide ring and the amide-imidol equilibrium of the benzamide side chain.

The name N-(1-hydroxypyridin-2-ylidene)benzamide itself suggests a specific tautomer, the lactam form, characterized by a carbonyl group at the C2 position of the pyridine ring and an exocyclic double bond to the nitrogen of the benzamide moiety. However, a comprehensive understanding of its reactivity necessitates an examination of all possible tautomeric forms and the factors that govern their relative stabilities.

Lactam-Lactim Tautomerism of the Pyridine N-Oxide Ring:

The 2-hydroxypyridine N-oxide core of the molecule can exist in two tautomeric forms: the 1-hydroxypyridin-2-one (lactam) form and the 2-hydroxypyridine N-oxide (lactim) form. Extensive studies on 2-hydroxypyridine and its N-oxide derivatives have shown that the equilibrium overwhelmingly favors the lactam form in both the solid state and in solution. rsc.org This preference is attributed to the greater thermodynamic stability of the cyclic amide structure. The introduction of substituents on the pyridine ring can influence the position of this equilibrium, as can the polarity of the solvent. semanticscholar.org Generally, polar solvents and electron-withdrawing groups tend to further stabilize the lactam tautomer.

Amide-Imidol Tautomerism of the Benzamide Side Chain:

The benzamide group attached to the pyridine ring can also exhibit tautomerism, existing in either the amide form or the imidol (or imino-alcohol) form. For N-acylaminopyridines, including N-(pyridin-2-yl)benzamide, spectroscopic evidence from NMR studies has conclusively shown that the amide form is the predominant species in solution. The imidol tautomer is generally less stable and is not present in detectable concentrations under normal conditions.

Predominant Tautomer and its Influence on Reactivity:

Considering the strong preference for the lactam form in 2-hydroxypyridine N-oxides and the amide form in N-acylaminopyridines, it is highly probable that N-(1-hydroxypyridin-2-ylidene)benzamide exists predominantly as the tautomer featuring a 1-hydroxypyridin-2-one ring and a benzamide side chain. This specific tautomeric structure has significant implications for the molecule's reactivity:

Nucleophilicity and Electrophilicity: The presence of the lactam carbonyl group and the amide carbonyl group makes these positions susceptible to nucleophilic attack. Conversely, the nitrogen atoms of the pyridine ring and the amide can act as nucleophiles.

Hydrogen Bonding: The N-hydroxy group of the pyridine N-oxide and the N-H group of the amide are capable of acting as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. This allows for the formation of intra- and intermolecular hydrogen bonds, which can influence its physical properties and its interactions with other molecules.

Acidity and Basicity: The N-hydroxy proton is acidic, while the pyridine ring nitrogen and the amide nitrogen are basic centers. The specific pKa values will be dependent on the electronic interplay between the ring and the side chain.

The table below summarizes the key aspects of the tautomeric equilibria in N-(1-hydroxypyridin-2-ylidene)benzamide based on findings from related compounds.

| Tautomeric Equilibrium | Predominant Form | Factors Favoring Predominant Form | Influence on Reactivity |

| Lactam-Lactim (Pyridine N-Oxide Ring) | Lactam (1-hydroxypyridin-2-one) | - Greater thermodynamic stability of the cyclic amide. rsc.org- Polar solvents. semanticscholar.org- Electron-withdrawing substituents. semanticscholar.org | - Presence of a reactive carbonyl group.- N-hydroxy group as a proton donor. |

| Amide-Imidol (Benzamide Side Chain) | Amide | - Higher stability of the amide functional group. | - Carbonyl group as a site for nucleophilic attack.- N-H group as a hydrogen bond donor. |

Coordination Chemistry of N 1 Hydroxypyridin 2 Ylidene Benzamide As a Ligand

Synthesis of Transition Metal Complexes with N-(1-hydroxypyridin-2-ylidene)benzamide

The synthesis of transition metal complexes with N-(1-hydroxypyridin-2-ylidene)benzamide typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. ias.ac.inekb.eg Common methods employ the mixing of ethanolic or methanolic solutions of the ligand and the metal chloride, nitrate, or acetate. ias.ac.inscirp.org The reaction is often carried out under reflux with constant stirring to ensure completion. semanticscholar.org In some preparations, the pH of the reaction mixture is adjusted using a base, such as a methanolic ammonia (B1221849) solution, to facilitate the deprotonation of the ligand and subsequent coordination. semanticscholar.org The resulting metal complexes often precipitate out of the solution upon cooling or after a period of digestion and can then be isolated by filtration, washed with appropriate solvents to remove any unreacted starting materials, and dried. ias.ac.in

For instance, adduct complexes can be prepared by mixing ethanolic solutions of the ligand and the metal chloride at room temperature. ias.ac.in In contrast, neutral complexes may be synthesized by reacting an aqueous or ethanolic solution of a metal chloride with an aqueous solution of the potassium salt of the ligand, with the pH adjusted to approximately 7. ias.ac.in The specific stoichiometry of the reactants and the reaction conditions can be varied to isolate complexes with different metal-to-ligand ratios and coordination geometries.

Ligand Binding Modes and Denticity Analysis

N-(1-hydroxypyridin-2-ylidene)benzamide is a versatile ligand capable of exhibiting different binding modes and denticities depending on the metal ion, the reaction conditions, and the presence of other coordinating species. Spectroscopic evidence, particularly from IR and NMR studies, suggests that the ligand can coordinate to metal ions in a tridentate fashion. ias.ac.inresearchgate.net

In many of its complexes, the ligand acts as a monobasic tridentate ligand, coordinating through the pyridyl nitrogen, the azomethine nitrogen, and the enolic oxygen atom resulting from the deprotonation of the amide group. ekb.egresearchgate.net This mode of coordination leads to the formation of stable chelate rings with the central metal ion. The presence of multiple donor atoms (N, O) allows for this versatile chelating behavior. researchgate.netresearchgate.net The ligand can exist in keto and enol tautomeric forms, and complexation often favors the enol form, which facilitates coordination through the deprotonated oxygen. nih.govresearchgate.net In some cases, the ligand might coordinate as a neutral species in addition complexes. ias.ac.in

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of N-(1-hydroxypyridin-2-ylidene)benzamide is accomplished through a combination of single-crystal X-ray diffraction and various spectroscopic and analytical techniques.

For example, in a related copper(II) complex, a distorted square pyramidal geometry was revealed, where the ligand coordinates in a tridentate fashion. nih.govresearchgate.net In other instances with different metal ions like zinc(II), a distorted octahedral coordination geometry has been observed, with the metal ion surrounded by two anionic ligands. researchgate.net The specific geometry is influenced by the electronic configuration of the metal ion and the steric and electronic properties of the ligand. nih.gov

| Complex | Crystal System | Space Group | Coordination Geometry |

|---|---|---|---|

| [Cu(L1)(phen)]·CH2Cl2 | Monoclinic | P21/n | Distorted Square Pyramidal |

| [ZnL2] | Orthorhombic | Aba2 | Distorted Octahedral |

| [Fe(II) Complex with CPH2] | Monoclinic | - | Octahedral |

| [Co(II) Complex with CPH2] | Monoclinic | - | Octahedral |

| [Cu(II) Complex with CPH2] | Orthorhombic | - | Tetrahedral |

Spectroscopic techniques are invaluable for characterizing these complexes, especially when single crystals suitable for X-ray diffraction are not obtainable.

NMR Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide insights into the ligand's coordination to the metal ion. mdpi.com Shifts in the resonance signals of the ligand upon complexation can confirm the involvement of specific donor atoms in coordination. mdpi.com

FT-IR Spectroscopy : Infrared spectroscopy is widely used to determine the binding mode of the ligand. ekb.egnih.gov A shift in the ν(C=N) (azomethine) and ν(C=O) (carbonyl) stretching frequencies upon complexation indicates the involvement of the azomethine nitrogen and the carbonyl oxygen in coordination. ias.ac.inresearchgate.net The appearance of new bands corresponding to ν(M-N) and ν(M-O) vibrations further supports the formation of the complex. researchgate.net

UV-Vis Spectroscopy : The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. nih.govresearchgate.net The d-d transitions observed in the visible region are characteristic of the specific geometry (e.g., octahedral, tetrahedral, or square planar) of the complex. scirp.orgresearchgate.net

EPR Spectroscopy : Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic complexes, such as those of copper(II). nih.govresearchgate.net The EPR spectral parameters, like g-values, can provide information about the ground electronic state and the nature of the metal-ligand bonding. researchgate.net For instance, an axial EPR spectrum is often suggestive of a particular ground state, such as ²B₁g in some Cu(II) complexes. researchgate.net

Molar conductivity measurements are performed to determine the electrolytic or non-electrolytic nature of the metal complexes in solution. semanticscholar.orgyu.edu.jo By dissolving the complexes in a suitable solvent like DMF or DMSO at a known concentration (e.g., 10⁻³ M) and measuring their conductivity, one can infer whether the anions are coordinated to the metal ion or are present outside the coordination sphere as counter-ions. semanticscholar.orgmdpi.com Low molar conductivity values typically suggest a non-electrolytic nature, indicating that the anions are part of the coordination sphere. yu.edu.jo Conversely, higher values are indicative of electrolytic complexes. mdpi.comnih.gov

| Complex Type | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |

|---|---|---|

| [M(HL)(Cl)(H2O)2] | 12–17 | Non-electrolyte |

| Ru(III) and Au(III) complexes with Sulfamethoxazole | - | Electrolyte |

| Pt(IV) complex with Sulfamethoxazole | - | Non-electrolyte |

Thermogravimetric analysis (TGA) is employed to study the thermal stability of the metal complexes and to confirm their composition. researchgate.netresearchgate.net The TGA curve provides information about the decomposition of the complex as a function of temperature. The weight loss at different temperature ranges can be correlated with the removal of hydrated or coordinated water molecules, followed by the decomposition of the organic ligand, and finally, the formation of a stable metal oxide as the end product. researchgate.netnih.gov The decomposition patterns can corroborate the proposed stoichiometry of the complexes. For example, the initial weight loss at lower temperatures (around 100-150°C) often corresponds to the loss of water molecules, while the subsequent decomposition at higher temperatures is attributed to the organic moiety. researchgate.netresearchgate.net

Geometric and Electronic Structures of Metal Complexes

Determination of Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Planar)

No crystal structure data or spectroscopic analyses that would allow for the determination of coordination geometries (such as octahedral, tetrahedral, or square planar) for metal complexes of N-(1-hydroxypyridin-2-ylidene)benzamide have been published. The literature search did not yield any papers reporting the synthesis and structural characterization of complexes with this ligand.

Magnetic Properties and Magnetic Moment Measurements

There is no available data on the magnetic properties of metal complexes involving N-(1-hydroxypyridin-2-ylidene)benzamide. Scientific articles typically report magnetic susceptibility measurements to determine the effective magnetic moment, which provides insight into the number of unpaired electrons and the spin state of the central metal ion. Such studies for complexes of this specific ligand could not be located.

Computational Studies on Electronic Structure and Bonding in Complexes

A search for computational or theoretical studies, such as Density Functional Theory (DFT) calculations, on the electronic structure and bonding in metal complexes of N-(1-hydroxypyridin-2-ylidene)benzamide returned no results. These studies are crucial for understanding the nature of the metal-ligand bond and the electronic distribution within the complex.

Electrochemical Properties of Metal Complexes (e.g., Cyclic Voltammetry)

No information regarding the electrochemical behavior of metal complexes with N-(1-hydroxypyridin-2-ylidene)benzamide is available in the current scientific literature. Studies using techniques like cyclic voltammetry are employed to investigate the redox properties of these complexes, including the stability of different oxidation states of the metal center. No such investigations have been reported for complexes of this ligand.

Structure Reactivity and Structure Property Relationships of N 1 Hydroxypyridin 2 Ylidene Benzamide Derivatives

Elucidating the Influence of Substituents on Electronic Structure and Reactivity

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the aromatic rings. When placed on the benzamide (B126) moiety, EWGs enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, placing EWGs on the pyridine (B92270) ring can increase the acidity of the N-hydroxy proton. Studies on related N-phenylthieno[2,3-b]pyridine-2-carboxamide systems have shown that strong electron-withdrawing substituents can lead to increased binding energy in biological systems. mdpi.com

On the other hand, electron-donating groups (EDGs), like methyl (-CH₃) or amino (-NH₂), increase the electron density. An EDG on the benzamide ring can decrease the reactivity of the carbonyl group towards nucleophiles. In analogous five-membered N-heterocycles, it has been shown that the position of endocyclic nitrogen atoms relative to the substituent significantly influences its properties; nitrogen atoms in the ortho position can enhance electron-donation and weaken electron-withdrawal. rsc.org

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants. For instance, in studies of N-(hydroxymethyl)benzamide derivatives, a positive ρ (rho) value in the Hammett plot would indicate that the reaction is favored by electron-withdrawing groups. researchgate.net The electronic effects of substituents are not only transmitted through the amide group but also influence the nucleofugality (leaving group ability) of the amidate portion of the molecule during certain reactions. researchgate.netnih.gov Structure-activity relationship investigations on similar benzamide and picolinamide (B142947) derivatives have consistently revealed that the nature and position of substituents markedly influence their activity. researchgate.net

Table 1: Predicted Influence of Substituents on Electronic Properties of N-(1-hydroxypyridin-2-ylidene)benzamide

| Substituent (Group) | Position | Expected Effect on Benzamide Carbonyl | Expected Effect on Pyridine Ring | Consequence for Reactivity |

| Nitro (-NO₂) | Benzamide Ring | Increased electrophilicity | Minimal direct effect | More susceptible to nucleophilic attack |

| Cyano (-CN) | Benzamide Ring | Increased electrophilicity | Minimal direct effect | Enhanced reactivity with nucleophiles |

| Methyl (-CH₃) | Benzamide Ring | Decreased electrophilicity | Minimal direct effect | Reduced reactivity with nucleophiles |

| Amino (-NH₂) | Pyridine Ring | Minimal direct effect | Increased electron density | May affect tautomeric equilibrium and basicity |

| Chloro (-Cl) | Pyridine Ring | Minimal direct effect | Decreased electron density | Increased acidity of N-OH proton |

Correlation of Molecular Structure with Spectroscopic Signatures

The spectroscopic characteristics of N-(1-hydroxypyridin-2-ylidene)benzamide derivatives provide a direct window into their molecular structure, including bonding, conformation, and tautomeric form. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are invaluable for this purpose.

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. Electron-withdrawing substituents generally cause downfield shifts (higher ppm) for nearby protons and carbons, while electron-donating groups cause upfield shifts. The chemical shift of the amide N-H proton and the pyridine N-OH proton can provide crucial information about hydrogen bonding and tautomeric state. In related substituted 2-hydroxypyridines, NMR spectroscopy has been a key tool, alongside UV-Vis data, for discriminating between tautomeric forms. semanticscholar.org Furthermore, 2D NMR techniques like NOESY can establish the geometry and conformation around the amide bond. nih.gov For complex tautomeric systems, ¹⁵N NMR can be particularly powerful in identifying the dominant form in solution. researchgate.net

IR Spectroscopy: The position of the carbonyl (C=O) stretching frequency in the IR spectrum is a classic indicator of the electronic effects within the benzamide portion. EWGs on the benzamide ring typically shift the C=O stretch to higher wavenumbers due to an increase in bond order, whereas EDGs shift it to lower wavenumbers. The N-H and O-H stretching frequencies are also informative, often appearing as broad bands when involved in hydrogen bonding.

UV-Visible Spectroscopy: The electronic transitions observed in UV-Vis spectra (λ_max) are directly related to the conjugated π-electron system of the molecule. Changes in substitution that extend conjugation or alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) will shift the λ_max. For example, the introduction of auxochromic groups (like -OH or -NH₂) can lead to a bathochromic (red) shift. Spectroscopic data from UV-Vis has been used to quantitatively determine the amounts of different tautomeric forms of substituted 2-hydroxypyridines in various solvents. semanticscholar.org

Table 2: Expected Correlation of Structural Changes with Spectroscopic Data

| Structural Feature / Modification | Spectroscopic Technique | Expected Signature / Change |

| EWG on Benzamide Ring | IR Spectroscopy | Shift of C=O stretch to higher frequency (>1660 cm⁻¹) |

| EDG on Benzamide Ring | IR Spectroscopy | Shift of C=O stretch to lower frequency (<1650 cm⁻¹) |

| EWG on Pyridine Ring | ¹H NMR Spectroscopy | Downfield shift of pyridine ring protons |

| Tautomeric Shift to Pyridone Form | ¹³C NMR Spectroscopy | C=O carbon appears (~160-170 ppm), C-O carbon disappears |

| Intermolecular H-Bonding | IR Spectroscopy | Broadening of N-H and O-H stretching bands |

Impact of Conformational Flexibility on Chemical and Supramolecular Behavior

N-(1-hydroxypyridin-2-ylidene)benzamide possesses significant conformational flexibility, primarily arising from rotation around several single bonds: the C-N amide bond, the bond connecting the benzamide carbonyl to its phenyl ring, and the C=N bond to the pyridine ring. This flexibility is critical in determining both its intramolecular (chemical) and intermolecular (supramolecular) behavior.

The relative orientation of the two aromatic rings (pyridine and phenyl) dictates the molecule's three-dimensional shape. Studies on the polymorphism of N-[(1S)-1-phenylethyl]benzamide have demonstrated that rotation of the phenyl rings can lead to different molecular conformations. nih.gov These distinct conformations, in turn, can pack differently in the solid state, resulting in polymorphism, where the same molecule crystallizes in multiple forms with different physical properties. nih.gov

This conformational flexibility directly impacts supramolecular assembly. The presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O, pyridine N, N-OH oxygen) allows for the formation of robust supramolecular structures. For many non-sterically hindered amides, infinite chains linked by N—H⋯O intermolecular hydrogen bonds are a common motif. nih.gov The specific conformation adopted by the molecule will determine how these hydrogen bonding sites are presented, thereby directing the assembly into different architectures like chains, sheets, or more complex networks.

Quantitative Structure-Property Relationship (QSPR) Studies (if applicable)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the structural or physicochemical properties of a series of compounds with their properties or biological activities. While specific QSPR studies on N-(1-hydroxypyridin-2-ylidene)benzamide were not found, the applicability of this approach is well-established for benzamide derivatives. nih.govjppres.comresearchgate.net

A typical QSPR/QSAR study for this class of compounds would involve several steps:

Dataset Assembly: A series of N-(1-hydroxypyridin-2-ylidene)benzamide derivatives with experimentally measured properties (e.g., solubility, melting point, reaction rate, or biological activity) would be compiled.

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that links a subset of the calculated descriptors to the observed property.

Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its robustness and reliability. nih.gov

For benzamide derivatives, 3D-QSAR models have been successfully developed to predict biological activity. nih.govresearchgate.net Such models can provide insights into the key structural features required for a desired property and can guide the rational design of new derivatives with improved characteristics.

Table 3: Potential Descriptors for a QSPR Study of N-(1-hydroxypyridin-2-ylidene)benzamide Derivatives

| Descriptor Class | Example Descriptors | Property It Represents |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, Reactivity |

| Steric / Geometric | Molecular Volume, Surface Area, Molar Refractivity (MR) | Size and shape of the molecule |

| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity / Lipophilicity |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

Investigation of Tautomeric Preferences and their Structural Consequences

N-(1-hydroxypyridin-2-ylidene)benzamide can potentially exist in several tautomeric forms due to the migration of a proton. The primary equilibrium is analogous to the well-studied 2-hydroxypyridine (B17775) ⇌ 2-pyridone tautomerism. nih.gov This involves the transfer of the hydroxyl proton to the imine nitrogen, which would result in a pyridone-like structure.

The position of this tautomeric equilibrium is highly sensitive to several factors:

Solvent Polarity: In the gas phase or non-polar solvents, the 2-hydroxypyridine form is often more stable. However, polar solvents strongly favor the more polar 2-pyridone form, which has a larger dipole moment. mdpi.comnih.gov For 1-benzamidoisoquinoline derivatives, the competition between intramolecular hydrogen bonds and intermolecular hydrogen bonds with the solvent was found to be a critical factor in determining the equilibrium. nih.gov

Substituent Effects: The electronic nature of substituents on either ring can influence the relative stability of the tautomers. Electron-withdrawing groups on the pyridine ring can increase the acidity of the N-OH proton, potentially favoring the pyridone form. In a study of 1-benzamidoisoquinolines, the relative amount of the amide tautomer varied from 74% for a strong electron-donating group to 38% for a strong electron-accepting group. nih.gov

Physical State: In the solid state, the 2-pyridone (or oxo) form is often predominantly favored due to its ability to form stable, hydrogen-bonded dimers or chains in the crystal lattice. semanticscholar.orgnih.gov

Table 4: Potential Tautomers of N-(1-hydroxypyridin-2-ylidene)benzamide

| Tautomeric Form | Key Structural Features | Factors Favoring this Form |

| Imino-Hydroxy Form | Pyridine ring is aromatic; Contains C=N and N-OH groups. | Gas phase, Non-polar solvents. |

| Amido-Pyridone Form | Pyridone ring is less aromatic; Contains C=O and N-H groups. | Polar solvents, Solid state, Intermolecular H-bonding. |

| Enol-Imine Form | Enol form of the benzamide moiety; Contains C=N and O-H groups. | Generally less stable, but may be influenced by strong intramolecular H-bonding. |

Supramolecular Chemistry Involving N 1 Hydroxypyridin 2 Ylidene Benzamide

Principles of Self-Assembly and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecular recognition is the specific binding between two or more molecules through these same interactions. For a molecule like N-(1-hydroxypyridin-2-ylidene)benzamide, these principles are governed by its distinct functional groups: the hydroxypyridine ring, the imine linkage, and the benzamide (B126) moiety.

Theoretically, the N-hydroxy group on the pyridine (B92270) ring can act as a strong hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the benzamide group can act as hydrogen bond acceptors. The aromatic rings (both pyridine and benzene) are capable of engaging in π-π stacking interactions. These functionalities provide the necessary components for molecular recognition events, where molecules of N-(1-hydroxypyridin-2-ylidene)benzamide could selectively bind to each other or to other complementary molecules, leading to self-assembled, ordered supramolecular structures. However, no specific studies demonstrating or detailing these processes for this compound have been found.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. wikipedia.org The host contains a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. libretexts.org

N-(1-hydroxypyridin-2-ylidene)benzamide does not possess a pre-organized macrocyclic structure typical of common host molecules like cyclodextrins or calixarenes. wikipedia.orgnih.gov However, it is conceivable that through self-assembly, multiple molecules could form a larger aggregate with a defined cavity capable of encapsulating a small guest molecule. Conversely, the molecule itself could act as a guest, binding within the cavity of a suitable host. Its aromatic and hydrogen-bonding features could drive its inclusion into hosts with hydrophobic cavities and hydrogen-bond-accepting portals. Despite this theoretical potential, there is no published research demonstrating or exploring the application of N-(1-hydroxypyridin-2-ylidene)benzamide in the field of host-guest chemistry.

Crystal Engineering Principles Applied to N-(1-hydroxypyridin-2-ylidene)benzamide

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov The way molecules pack in a crystal lattice is determined by the interplay of various non-covalent forces. Polymorphism, the ability of a substance to exist in more than one crystal form, is a key area of study in crystal engineering. nih.govresearchgate.net